molecular formula C15H15ClO B3013575 alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol CAS No. 6732-16-7

alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol

Cat. No.: B3013575
CAS No.: 6732-16-7
M. Wt: 246.73
InChI Key: SFHXNWGGDWFBBR-UHFFFAOYSA-N
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Description

Alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol is a useful research compound. Its molecular formula is C15H15ClO and its molecular weight is 246.73. The purity is usually 95%.
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Scientific Research Applications

1. Intermediate in Chemical Synthesis

α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, closely related to α-(Chloromethyl)[1,1'-biphenyl]-4-ethanol, is recognized as a crucial intermediate with broad applications. Significant advancements in the synthesis of this compound have been observed in China. Future research is expected to focus on enhancing the effectiveness of the synthesis process, potentially involving mesoporous molecular sieves, metal oxides, and chiral ligands (Li Ga, 2014).

2. In Lignin Model Compound Decomposition

In a study comparing metal chlorides and acetates as catalysts, the conversion of compounds structurally similar to α-(Chloromethyl)[1,1'-biphenyl]-4-ethanol was observed in sub- and supercritical water and ethanol conditions. This research aids in understanding the chemical behavior of complex organic molecules under various conditions, indicating potential applications in organic synthesis and biomass processing (B. Güvenatam et al., 2015).

3. Synthesis Optimization

Efforts to streamline the synthesis of compounds similar to α-(Chloromethyl)[1,1'-biphenyl]-4-ethanol have led to more environmentally friendly and efficient processes. The synthesis of 4,4'-Bis(chloromethyl)biphenyl, a compound structurally related, was optimized to avoid the use of high-risk reagents, indicating the potential for safer and more sustainable chemical manufacturing processes (X. Xiao, 2003).

4. Role in Catalytic Processes

The compound's structure has been utilized in studies involving Lewis acid catalysis, showcasing its potential in facilitating complex organic reactions and synthesizing valuable chemical intermediates (T. G. Back et al., 2003).

Mechanism of Action

The mechanism of action for the chloromethylation of aromatic compounds involves the protonation of the formaldehyde carbonyl, making the carbon much more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Future Directions

Hypercrosslinked polymers synthesized by copolymerization of p-dichloroxylene (p-DCX) and 4,4’-bis(chloromethyl)-1,1’-biphenyl (BCMBP) show promise in applications such as CO2 adsorbents in pre-combustion capture processes where high CO2 partial pressures are involved .

Properties

IUPAC Name

1-chloro-3-(4-phenylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHXNWGGDWFBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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